![molecular formula C15H15NO2 B14316335 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group, a hydroxy group, and a phenylcarbonimidoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of a strong base, such as sodium hydroxide (NaOH), and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of phenolic resins and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol involves its interaction with various molecular targets. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve, affecting nerve fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethylphenol: Similar in structure but lacks the hydroxy and phenylcarbonimidoyl groups.
2-methoxyphenol: Contains a methoxy group instead of the ethyl and phenylcarbonimidoyl groups.
Phenol: The simplest phenol, lacking the additional substituents present in 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-8-9-14(17)13(10-11)15(16-18)12-6-4-3-5-7-12/h3-10,17-18H,2H2,1H3/b16-15+ |
InChI-Schlüssel |
VVPDLAYYSZIGMD-FOCLMDBBSA-N |
Isomerische SMILES |
CCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


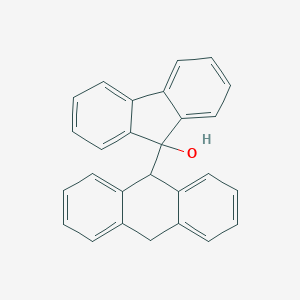
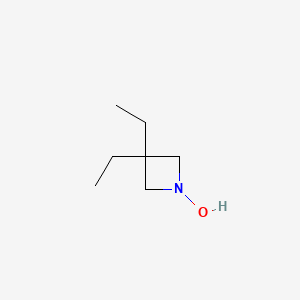



![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
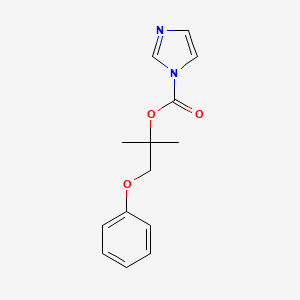
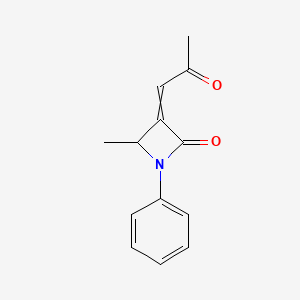
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
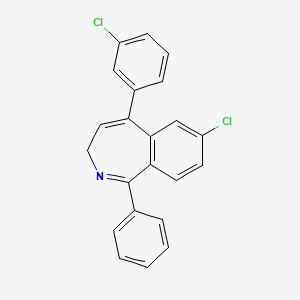
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
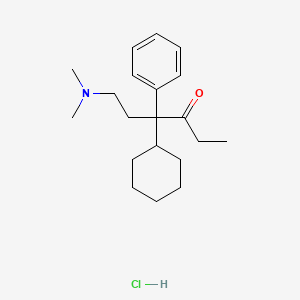

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
